Cas no 2172624-90-5 (tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate)

tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate 化学的及び物理的性質
名前と識別子
-
- tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate
- 2172624-90-5
- EN300-1453885
-
- インチ: 1S/C14H17FO2/c1-10-5-6-11(12(15)9-10)7-8-13(16)17-14(2,3)4/h5-9H,1-4H3/b8-7+
- InChIKey: RSVXQDXXTZDLKS-BQYQJAHWSA-N
- ほほえんだ: FC1C=C(C)C=CC=1/C=C/C(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 236.12125794g/mol
- どういたいしつりょう: 236.12125794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 291
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1453885-10000mg |
tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate |
2172624-90-5 | 10000mg |
$3131.0 | 2023-09-29 | ||
Enamine | EN300-1453885-5.0g |
tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate |
2172624-90-5 | 5g |
$2110.0 | 2023-06-06 | ||
Enamine | EN300-1453885-250mg |
tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate |
2172624-90-5 | 250mg |
$670.0 | 2023-09-29 | ||
Enamine | EN300-1453885-0.5g |
tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate |
2172624-90-5 | 0.5g |
$699.0 | 2023-06-06 | ||
Enamine | EN300-1453885-500mg |
tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate |
2172624-90-5 | 500mg |
$699.0 | 2023-09-29 | ||
Enamine | EN300-1453885-0.1g |
tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate |
2172624-90-5 | 0.1g |
$640.0 | 2023-06-06 | ||
Enamine | EN300-1453885-50mg |
tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate |
2172624-90-5 | 50mg |
$612.0 | 2023-09-29 | ||
Enamine | EN300-1453885-2.5g |
tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate |
2172624-90-5 | 2.5g |
$1428.0 | 2023-06-06 | ||
Enamine | EN300-1453885-0.05g |
tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate |
2172624-90-5 | 0.05g |
$612.0 | 2023-06-06 | ||
Enamine | EN300-1453885-1.0g |
tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate |
2172624-90-5 | 1g |
$728.0 | 2023-06-06 |
tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoateに関する追加情報
Introduction to tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate (CAS No. 2172624-90-5)
Tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate, identified by the chemical compound code CAS No. 2172624-90-5, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of esters, characterized by its unique structural arrangement that includes a tert-butyl group, a (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enone moiety, and an ester linkage. The presence of these functional groups imparts distinct chemical properties and biological activities, making it a subject of extensive research in drug discovery and development.
The tert-butyl group is a well-known tert-amyl group that enhances the lipophilicity and metabolic stability of molecules, which is a crucial factor in pharmaceutical design. Its steric bulk can also influence the binding affinity and selectivity of a compound towards biological targets. On the other hand, the (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enone core is an aromatic ketone derivative with a fluoro-substituted benzene ring. The fluorine atom, being highly electronegative, can modulate the electronic properties of the aromatic system, thereby affecting the reactivity and interaction with biological receptors.
Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the potential bioactivities of tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate with greater accuracy. Studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory pathways, making it a promising candidate for therapeutic applications. For instance, its structural motif resembles known bioactive scaffolds that target cyclooxygenase (COX) enzymes, which are pivotal in the production of prostaglandins and play a key role in pain and inflammation.
In addition to its pharmacological potential, tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate has been explored for its role in chemical synthesis. The ester functionality provides a versatile handle for further derivatization, allowing chemists to modify its properties for specific applications. Researchers have utilized this compound as an intermediate in the synthesis of more complex molecules, including those with potential anticancer and anti-inflammatory properties. The fluoro-substituent, in particular, has been shown to enhance the metabolic stability and bioavailability of drug candidates.
The growing interest in fluorinated compounds stems from their ability to improve drug-like properties such as solubility, permeability, and binding affinity. The fluoro-4-methylphenyl ring in tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate contributes to these desirable characteristics by increasing lipophilicity while maintaining metabolic resistance. This makes it an attractive scaffold for designing next-generation therapeutics that can overcome limitations associated with traditional small-molecule drugs.
Recent clinical trials have begun to explore the efficacy of derivatives inspired by structures like tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate in treating chronic inflammatory disorders. Preliminary data suggest that compounds with similar scaffolds may offer significant improvements over existing treatments by targeting novel pathways or enhancing receptor selectivity. These findings underscore the importance of continued research into this class of molecules and highlight their potential as future therapeutic agents.
The synthesis of tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex aromatic system efficiently. The use of modern analytical methods like nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) ensures the accurate characterization of the final product.
The role of computational tools in optimizing synthetic routes cannot be overstated. Molecular modeling software has enabled researchers to predict reaction outcomes and identify optimal conditions before conducting experiments, thereby reducing time and resources spent on trial-and-error approaches. This integration of computational chemistry with traditional synthetic methodologies has accelerated the development pipeline for novel compounds like tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate.
As research progresses, the applications of tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate are expected to expand beyond pharmaceuticals into other areas such as agrochemicals and material science. Its unique structural features make it a versatile building block for designing molecules with tailored properties for specific industrial uses. For example, derivatives of this compound could be developed as potent agrochemicals that target plant pathogens while minimizing environmental impact.
In conclusion, tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate (CAS No. 2172624-90-5) represents a fascinating subject of study due to its complex structure and multifaceted potential applications. The combination of its lipophilic tert-butyl group, bioactive fluoro-substituted benzene ring, and versatile ester functionality positions it as a valuable asset in both academic research and industrial development. Continued exploration into its bioactivities and synthetic utility promises to yield new insights and innovations across multiple scientific disciplines.
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